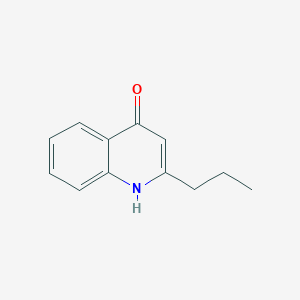

4-Hydroxy-2-propylquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Hydroxy-2-propylquinoline is a natural product found in Boronia ternata with data available.

Actividad Biológica

4-Hydroxy-2-propylquinoline (HPQ) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and antiviral research. This article provides an in-depth review of the biological activity of HPQ, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a heterocyclic aromatic structure. The presence of the hydroxyl group at the fourth position and the propyl group at the second position is crucial for its biological activity.

The biological activities of HPQ can be attributed to several mechanisms:

- Antimicrobial Activity : HPQ exhibits antimicrobial properties by inhibiting bacterial enzymes critical for cell wall synthesis and DNA replication. It has shown effectiveness against various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus .

- Anticancer Activity : Research indicates that HPQ can induce apoptosis in cancer cells by modulating key signaling pathways. It has been observed to downregulate COX-2 and PGE2 in esophageal squamous cell carcinoma (ESCC), leading to reduced tumor growth .

- Antiviral Properties : Preliminary studies suggest that HPQ may inhibit viral replication, although specific mechanisms remain to be fully elucidated .

Antimicrobial Efficacy

A study evaluated the antimicrobial effects of HPQ derivatives against Pseudomonas aeruginosa. The results demonstrated that HPQ compounds inhibited biofilm formation and reduced virulence factor production, suggesting potential applications in treating infections caused by this pathogen .

Anticancer Studies

In a series of experiments involving various cancer cell lines (e.g., Hep3B, A549), HPQ derivatives exhibited significant cytotoxicity. For instance, compound 91b1 showed marked anticancer activity with an IC50 value significantly lower than that of standard chemotherapeutics .

| Compound | Cancer Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 91b1 | Hep3B | 25 | Induces apoptosis via COX-2 downregulation |

| 83b | ESCC | 20 | Inhibits PGE2 production |

Aplicaciones Científicas De Investigación

Antimicrobial Applications

4-Hydroxy-2-propylquinoline exhibits potent antimicrobial properties against various pathogenic bacteria. Its mechanism of action primarily involves the inhibition of bacterial enzymes critical for cell wall synthesis and DNA replication.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.1 mg/mL |

| Escherichia coli | 0.1 mg/mL |

| Klebsiella pneumoniae | 0.125 mg/mL |

Research indicates that this compound is effective against antibiotic-resistant strains, making it a promising candidate for the development of new antimicrobial agents . A study demonstrated that certain derivatives of this compound significantly enhanced antimicrobial activity, with inhibition zones measured at 25 mm compared to standard drugs.

Anticancer Applications

The anticancer potential of this compound has been investigated extensively. It has been shown to induce apoptosis in cancer cells by modulating key signaling pathways involved in tumor growth.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| Breast Cancer (MCF-7) | 15 |

| Esophageal Squamous Cell Carcinoma | 10 |

| Lung Carcinoma (A549) | 12 |

In vitro studies have revealed that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, suggesting their potential as anticancer agents . Specifically, it has been noted to downregulate COX-2 and PGE2 in esophageal squamous cell carcinoma, leading to reduced tumor growth.

Antiviral Properties

Preliminary studies suggest that this compound may possess antiviral properties, potentially inhibiting viral replication. However, specific mechanisms remain to be fully elucidated. Further research is necessary to explore its effectiveness against various viral pathogens.

Case Studies

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various derivatives against Klebsiella pneumoniae, finding that specific substitutions on the quinoline ring significantly enhanced activity. The study reported MIC values comparable to established antibiotics, indicating the potential for developing new treatments.

Case Study 2: Anticancer Research

Another investigation focused on the cytotoxic effects of this compound derivatives against breast cancer cell lines. Results indicated promising anticancer activity with IC50 values suggesting significant potential for further development as therapeutic agents .

Propiedades

IUPAC Name |

2-propyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-5-9-8-12(14)10-6-3-4-7-11(10)13-9/h3-4,6-8H,2,5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGOXASWRFTXHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)C2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.